molecular formula C17H21NO4 B13414563 trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 65266-73-1

trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B13414563
CAS No.: 65266-73-1
M. Wt: 306.37 g/mol
InChI Key: ZPUCINDJVBIVPJ-JTIQJQJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with a unique structure. It belongs to the class of azabicyclo compounds, which are known for their diverse biological activities. This compound is characterized by the presence of a trideuteriomethyl group, a benzoyloxy group, and a bicyclic structure, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves several steps. The starting materials typically include a suitable azabicyclo compound, which undergoes a series of reactions to introduce the benzoyloxy and trideuteriomethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved can vary depending on the biological context but often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is unique due to the presence of the trideuteriomethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of deuterium substitution in organic molecules.

Biological Activity

Trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, commonly referred to as cocaine-d3, is a deuterated analogue of the well-known tropane alkaloid cocaine. It possesses unique properties derived from its isotopic labeling, which has implications in pharmacological studies and toxicology. This article explores its biological activity, mechanisms of action, and applications in research.

  • Molecular Formula : C17H18D3NO4
  • Molecular Weight : 306.371 g/mol
  • CAS Number : 138704-14-0
  • IUPAC Name : methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Cocaine-d3 exerts its biological effects primarily through the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their stimulating effects on the central nervous system. The compound interacts with sodium channels and can block nerve conduction, contributing to its anesthetic properties.

Pharmacokinetics

Research indicates that cocaine-d3 is utilized as an internal standard in pharmacokinetic studies due to its isotopic labeling. This allows for accurate quantification of cocaine and its metabolites in biological samples.

Parameter Value
BioavailabilityVariable based on administration route
Half-lifeApproximately 1 hour
Metabolic PathwaysHepatic metabolism via CYP enzymes

Toxicological Studies

Cocaine-d3 has been employed in toxicological research to study the metabolism and effects of cocaine in humans and animals. Its isotopic nature allows for precise tracking in metabolic pathways.

Clinical Toxicology

A study by Feng and ElSohly (1999) demonstrated the utility of cocaine-d3 in analyzing urine samples for cocaine metabolites. The deuterated form provided a reliable method for distinguishing between endogenous compounds and administered drugs.

Forensic Applications

Cocaine-d3 is extensively used in forensic toxicology to detect cocaine use in various biological matrices. Its stable isotope labeling enhances the sensitivity and specificity of analytical methods.

Analytical Chemistry Applications

Cocaine-d3 has been pivotal in developing methods for detecting cocaine and its metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method Application
GC-MSDetection of metabolites
LC-MS/MSQuantification in biological samples

Properties

CAS No.

65266-73-1

Molecular Formula

C17H21NO4

Molecular Weight

306.37 g/mol

IUPAC Name

trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+/m0/s1/i2D3

InChI Key

ZPUCINDJVBIVPJ-JTIQJQJFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1OC(=O)C3=CC=CC=C3

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.